molecular formula C12H16BN3O3 B13402497 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)acetonitrile

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)acetonitrile

Cat. No.: B13402497
M. Wt: 261.09 g/mol
InChI Key: VGYFRRACCULMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)acetonitrile is an organic compound that features a boron-containing dioxaborolane ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)acetonitrile typically involves the coupling of a pyrimidine derivative with a boronic ester. One common method involves the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate. The reaction is carried out under an inert atmosphere, often in a solvent like xylene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.

    Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)acetonitrile depends on its application. In organic synthesis, it acts as a reagent that facilitates the formation of carbon-carbon bonds through cross-coupling reactions. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)acetonitrile is unique due to the presence of both a pyrimidine ring and a dioxaborolane moiety

Properties

Molecular Formula

C12H16BN3O3

Molecular Weight

261.09 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]oxyacetonitrile

InChI

InChI=1S/C12H16BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-15-10(16-8-9)17-6-5-14/h7-8H,6H2,1-4H3

InChI Key

VGYFRRACCULMPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC#N

Origin of Product

United States

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